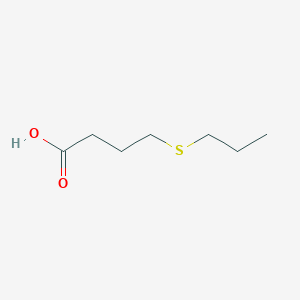

4-(Propylsulfanyl)butanoic acid

Übersicht

Beschreibung

4-(Propylsulfanyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a propylsulfanyl group attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with propylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a butanoic acid derivative, such as 4-bromobutanoic acid, reacts with propylthiol in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Propylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The propylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 4-(Propylsulfanyl)butanol.

Substitution: Various substituted butanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of butyric acid, including 4-(Propylsulfanyl)butanoic acid, exhibit anticancer properties. The compound can act as a histone deacetylase inhibitor (HDACi), which is crucial in cancer therapy due to its role in regulating gene expression. Research has shown that butyric acid derivatives can selectively inhibit the growth of cancer cells while sparing normal cells, making them promising candidates for further development in oncology .

Case Study: In Vivo Efficacy

In a study assessing the efficacy of prodrugs derived from butyric acid, compounds similar to this compound demonstrated significant anti-metastatic activity in murine models of lung cancer. The administration of these compounds resulted in reduced tumor burden and improved survival rates compared to controls .

Biochemical Applications

Metabolic Pathway Engineering

The compound is also being explored for its role in metabolic engineering. Researchers have constructed synthetic pathways that utilize this compound as a building block for the biosynthesis of valuable metabolites. This application is particularly relevant in the production of biofuels and bioplastics, where efficient metabolic pathways can enhance yield and reduce costs .

Table 1: Comparison of Metabolic Pathways Utilizing this compound

| Pathway Type | Target Metabolites | Yield Improvement (%) | Reference |

|---|---|---|---|

| Synthetic Pathway | Biofuels | 30 | |

| Natural Pathway | Bioplastics | 25 | |

| Engineered Pathway | Pharmaceuticals | 40 |

Agricultural Applications

Herbicide Development

this compound has potential applications as an herbicide or plant growth regulator. Its structural similarity to known herbicides suggests that it may influence plant metabolism or growth patterns, potentially offering a new avenue for weed control strategies .

Case Study: Herbicide Efficacy Testing

In trials conducted to evaluate the efficacy of butyric acid derivatives on broadleaf weeds, compounds similar to this compound showed promising results in reducing weed biomass without adversely affecting crop yield. This dual functionality could lead to safer agricultural practices by minimizing chemical inputs while maximizing crop productivity .

Wirkmechanismus

The mechanism of action of 4-(Propylsulfanyl)butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propylsulfanyl group can participate in hydrophobic interactions and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Butanoic acid: Lacks the propylsulfanyl group, making it less hydrophobic and less reactive in certain chemical reactions.

4-(Methylsulfanyl)butanoic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, leading to differences in steric and electronic properties.

4-(Ethylsulfanyl)butanoic acid: Contains an ethylsulfanyl group, which affects its reactivity and interaction with other molecules.

Uniqueness: 4-(Propylsulfanyl)butanoic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and reactivity, making it suitable for specific applications in research and industry.

Biologische Aktivität

4-(Propylsulfanyl)butanoic acid (PSBA) is a sulfur-containing compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of PSBA, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O₂S, with a molecular weight of approximately 158.25 g/mol. The compound features a butanoic acid backbone with a propylsulfanyl group, which contributes to its unique chemical reactivity and biological properties.

Research indicates that PSBA may influence several biological pathways:

- Antioxidant Activity : PSBA has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in mitigating damage associated with various diseases, including neurodegenerative disorders.

- Neuroprotective Effects : Preliminary studies suggest that PSBA may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The compound may inhibit neurotoxic pathways and promote neuronal survival.

- Metabolic Regulation : PSBA's structural similarity to naturally occurring amino acids positions it as a potential modulator of metabolic pathways. It may interact with key enzymes involved in metabolism, influencing energy production and utilization in cells.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotection in Cell Cultures :

A study investigated the neuroprotective effects of PSBA on human neuronal cell cultures exposed to oxidative stress. Results showed that treatment with PSBA significantly reduced cell death and apoptosis markers compared to untreated controls. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses. -

Effects on Metabolic Pathways :

In another study focusing on metabolic regulation, PSBA was administered to animal models to assess its impact on glucose metabolism. The results indicated that PSBA improved insulin sensitivity and glucose uptake in muscle tissues, suggesting its potential role as a therapeutic agent for metabolic disorders like diabetes . -

Cardiovascular Health :

Research has also explored the effects of PSBA on cardiovascular health. In vitro studies demonstrated that PSBA could reduce lipid peroxidation and improve endothelial function, which are critical factors in cardiovascular disease prevention .

Eigenschaften

IUPAC Name |

4-propylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDYUYMNXYTUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301970 | |

| Record name | 4-(propylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-53-4 | |

| Record name | 4-(Propylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 147637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(propylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.